ethyl (5Z)-5-[3-(benzyloxy)benzylidene]-2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
Ethyl (5Z)-5-[3-(benzyloxy)benzylidene]-2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a benzyloxy group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-5-[3-(benzyloxy)benzylidene]-2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5Z)-5-[3-(benzyloxy)benzylidene]-2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiophene ring or the benzylidene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl (5Z)-5-[3-(benzyloxy)benzylidene]-2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl (5Z)-5-[3-(benzyloxy)benzylidene]-2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Ethyl (5Z)-5-[3-(benzyloxy)benzylidene]-2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can be compared with similar compounds, such as:
- N-(3-(benzyloxy)benzylidene)-4-(4-chlorobenzyl)-1-piperazinamine
- 4-benzyl-N-(3-(benzyloxy)benzylidene)-1-piperazinamine
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl (5Z)-2-(4-chlorophenyl)imino-4-hydroxy-5-[(3-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClNO4S/c1-2-32-27(31)24-25(30)23(34-26(24)29-21-13-11-20(28)12-14-21)16-19-9-6-10-22(15-19)33-17-18-7-4-3-5-8-18/h3-16,30H,2,17H2,1H3/b23-16-,29-26? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQMSWUZBRZNPQ-AQQGHWPGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=CC=C2)OCC3=CC=CC=C3)SC1=NC4=CC=C(C=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=CC=C2)OCC3=CC=CC=C3)/SC1=NC4=CC=C(C=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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